molecular formula C8H18N2O B125298 N-Nitrosodiisobutylamine CAS No. 997-95-5

N-Nitrosodiisobutylamine

Cat. No.: B125298
CAS No.: 997-95-5
M. Wt: 158.24 g/mol
InChI Key: XLZCLFRMPCBSDI-UHFFFAOYSA-N
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Description

N-Nitrosodiisobutylamine is a chemical compound with the molecular formula C8H18N2O. It is a member of the nitrosamine family, which are known for their potential carcinogenic properties. This compound is typically found as a light yellow liquid and is used primarily in research settings to study its mutagenic and carcinogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrosodiisobutylamine can be synthesized through the nitrosation of diisobutylamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the same nitrosation process used in laboratory settings. The scale-up of this process would require careful control of reaction conditions to ensure safety and product purity .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosodiisobutylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines .

Scientific Research Applications

N-Nitrosodiisobutylamine is primarily used in scientific research to study its mutagenic and carcinogenic properties. It is used in:

Mechanism of Action

N-Nitrosodiisobutylamine functions as a direct-acting alkylating agent. It forms covalent adducts with nucleophilic groups on DNA, RNA, and proteins. This leads to DNA damage by alkylating DNA bases, resulting in the formation of DNA adducts and cross-links. The compound disrupts DNA replication and transcription processes, ultimately causing mutations and cell death. It also activates cellular signaling pathways related to DNA damage and repair, leading to the activation of cell cycle checkpoints and apoptosis. Additionally, it may induce oxidative stress and the generation of reactive oxygen species, contributing to its genotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine
  • N-Nitrosodipropylamine
  • N-Nitrosodiisopropylamine

Uniqueness

N-Nitrosodiisobutylamine is unique due to its specific alkyl groups, which influence its reactivity and biological effects. Compared to other nitrosamines, it has distinct physical and chemical properties that make it a valuable compound for studying the mechanisms of nitrosamine-induced carcinogenesis .

Properties

IUPAC Name

N,N-bis(2-methylpropyl)nitrous amide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18N2O/c1-7(2)5-10(9-11)6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZCLFRMPCBSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
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DSSTOX Substance ID

DTXSID90244219
Record name N-Nitrosodiisobutylamine
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Molecular Weight

158.24 g/mol
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Vapor Pressure

0.04 [mmHg]
Record name N-Nitrosodiisobutylamine
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CAS No.

997-95-5
Record name N-Nitrosodiisobutylamine
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Record name N-Nitrosodiisobutylamine
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Record name N-Nitrosodiisobutylamine
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Record name N-Nitrosodiisobutylamine
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Record name N-NITROSODIISOBUTYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the carcinogenic potency of N-nitrosodiisobutylamine compare to similar nitrosamines?

A1: The research indicates that this compound exhibits weak carcinogenic activity compared to structurally similar nitrosamines. In a study with Sprague-Dawley rats, this compound did not show significant carcinogenicity at the doses administered. [] This contrasts with N-nitrosodiethylamine, which was identified as a potent carcinogen in the same study. [] Interestingly, another structurally similar compound, N-nitrosodi-n-propylamine, also demonstrated strong carcinogenicity, albeit slightly weaker than N-nitrosodiethylamine. [] This suggests that even minor structural modifications within the N-nitrosodiethylamine family can significantly impact carcinogenic potency.

Q2: Are there any specific organotropisms associated with this compound?

A2: While this compound was not found to be significantly carcinogenic in the provided study, a related compound, N-nitrosodiisopropylamine, showed a specific organotropism for the nasal turbinates, inducing tumors in these tissues. [] This highlights the potential for structurally similar nitrosamines to target specific organs and emphasizes the importance of understanding the structure-activity relationships within this chemical class.

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